STING agonist-13

Catalog No.
S15344587
CAS No.
M.F
C45H53N15O7
M. Wt
916.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
STING agonist-13

Product Name

STING agonist-13

IUPAC Name

1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-[3-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]propoxy]benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide

Molecular Formula

C45H53N15O7

Molecular Weight

916.0 g/mol

InChI

InChI=1S/C45H53N15O7/c1-8-58-32(18-25(4)53-58)41(63)48-14-13-17-67-36-24-29(40(47)62)22-31-38(36)57(45(50-31)52-43(65)34-20-27(6)55-60(34)10-3)16-12-11-15-56-37-30(21-28(39(46)61)23-35(37)66-7)49-44(56)51-42(64)33-19-26(5)54-59(33)9-2/h11-12,18-24H,8-10,13-17H2,1-7H3,(H2,46,61)(H2,47,62)(H,48,63)(H,49,51,64)(H,50,52,65)/b12-11+

InChI Key

SPGORUIXYNTYKM-VAWYXSNFSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NCCCOC2=CC(=CC3=C2N(C(=N3)NC(=O)C4=CC(=NN4CC)C)CC=CCN5C6=C(C=C(C=C6OC)C(=O)N)N=C5NC(=O)C7=CC(=NN7CC)C)C(=O)N

Isomeric SMILES

CCN1C(=CC(=N1)C)C(=O)NCCCOC2=CC(=CC3=C2N(C(=N3)NC(=O)C4=CC(=NN4CC)C)C/C=C/CN5C6=C(C=C(C=C6OC)C(=O)N)N=C5NC(=O)C7=CC(=NN7CC)C)C(=O)N

STING agonist-13 is a synthetic compound designed to activate the stimulator of interferon genes (STING) pathway, which plays a crucial role in innate immunity. The STING pathway is activated upon the recognition of cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines. This activation is pivotal for the immune response against infections and tumors, making STING agonists potential candidates for therapeutic applications in immunotherapy and vaccine development.

That facilitate its binding and activation of the STING receptor. Primarily, it interacts with the transmembrane domains of STING, promoting its oligomerization and subsequent signaling cascade. The compound's structure includes functional groups that participate in hydrogen bonding and electrostatic interactions with specific residues within the STING protein, enhancing its efficacy as an agonist. For instance, the carboxylic acid group in STING agonist-13 forms critical interactions with arginine residues in the STING dimer, which are essential for its activation .

The biological activity of STING agonist-13 has been extensively studied, particularly in the context of cancer immunotherapy. Upon activation by this compound, STING initiates a signaling cascade that results in the expression of genes involved in immune responses, including type I interferons and various chemokines. These molecules facilitate the recruitment and activation of immune cells, such as T cells and dendritic cells, thereby enhancing anti-tumor immunity. Preclinical studies have demonstrated that STING agonist-13 can induce significant anti-tumor effects in various cancer models .

STING agonist-13 has promising applications in several areas:

  • Cancer Immunotherapy: It is being explored as a therapeutic agent to enhance anti-tumor responses by activating the immune system.
  • Vaccine Development: Due to its ability to stimulate robust immune responses, it may be used as an adjuvant in vaccines targeting infectious diseases or cancers.
  • Autoimmune Diseases: Research is ongoing into its potential role in modulating immune responses in autoimmune conditions .

Interaction studies have revealed that STING agonist-13 binds effectively to human STING variants, promoting oligomerization necessary for receptor activation. Structural analyses using cryo-electron microscopy have provided insights into how this compound stabilizes the STING dimer and enhances its signaling capabilities . Additionally, mutational studies have identified critical residues within the STING protein that are essential for binding and activation by this agonist.

Several compounds exhibit similar mechanisms of action as STING agonist-13. Below is a comparison highlighting their uniqueness:

Compound NameUnique Features
NVS-STG2Induces higher-order oligomerization of STING through unique binding interactions; characterized by a distinct molecular structure that enhances stability .
HB3089Exhibits robust anti-tumor activity across various cancer types; utilizes a different chemical scaffold compared to STING agonist-13 .
diABZIA non-nucleotide compound that effectively activates STING signaling; known for its unique structural properties that allow it to bind differently than traditional agonists .
ZINC000015149223Natural compound with favorable interaction energy with STING; shows potential safety advantages over synthetic analogs .

STING agonist-13 stands out due to its specific structural features that optimize binding affinity and biological activity within the context of cancer immunotherapy while maintaining a distinct chemical profile compared to these other compounds.

STING agonist-13 represents a significant advancement in non-cyclic dinucleotide agonist design, characterized by its unique benzimidazole-based scaffold architecture [1] [2]. The compound exhibits a molecular formula of C45H53N15O7 with a molecular weight of 916.0 grams per mole, distinguishing it from traditional cyclic dinucleotide agonists through its synthetic non-nucleotide structure [1] [2]. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-[3-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]propoxy]benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide [1].

The structure-activity relationship analysis reveals critical insights into the optimization of non-cyclic dinucleotide agonists for enhanced Stimulator of Interferon Genes activation [3] [4]. The benzimidazole core structure serves as the fundamental pharmacophore, providing essential binding interactions with the target protein [3] [4]. Research demonstrates that the bis-benzimidazole architecture enables the compound to bind at the interface of the homodimer STING complex, adopting a closed or active conformation that facilitates downstream signaling [4] [5].

Structural modifications within the pyrazole ring systems have demonstrated significant impact on biological activity [3] [4]. The incorporation of 2-ethyl-5-methylpyrazole moieties provides optimal balance between potency and physicochemical properties [3] [4]. Comparative analysis indicates that substitution of pyrazole rings with alternative heterocycles such as thiazole results in substantial reduction in activity, with greater than 100-fold decreased potency observed [4] [5]. However, the strategic replacement with oxazole rings maintains comparable activity while improving hydrophilicity profiles [4] [5].

Structural ComponentActivity ImpactHydrophilicity Effect
Benzimidazole coreEssential for bindingModerate contribution
Pyrazole ringsHigh potency maintenanceBalanced properties
Oxazole substitutionRetained activityEnhanced solubility
Thiazole modification>100-fold activity lossDecreased hydrophilicity

The linker region connecting the benzimidazole moieties plays a crucial role in maintaining optimal spatial orientation for target engagement [3] [4]. The (E)-but-2-enyl bridge provides the necessary flexibility while preserving the compound's ability to induce conformational changes in the STING protein [4] [5]. Structural studies confirm that this configuration allows the ligand to maintain binding interactions similar to those observed with endogenous cyclic dinucleotides [6] [7].

Ring substituent patterns demonstrate critical importance for biological activity [4] [5]. The carbamoyl groups positioned on the benzimidazole cores contribute to hydrogen bonding interactions with the target protein [4] [5]. Removal or modification of these functional groups results in significant loss of activity, indicating their essential role in the structure-activity relationship [4] [5]. The methoxy substitution on one benzimidazole ring provides additional binding affinity while contributing to the compound's selectivity profile [4] [5].

Scaffold Design Strategies for Enhanced Hydrophilicity and Target Specificity

The scaffold design of STING agonist-13 incorporates strategic modifications to enhance hydrophilicity while maintaining target specificity [3] [4]. The optimization process focused on addressing the limitations associated with traditional cyclic dinucleotide agonists, particularly their poor cellular permeability and limited bioavailability [8] [9]. The benzimidazole-based platform provides superior physicochemical properties compared to naturally occurring cyclic dinucleotides [3] [4].

Hydrophilicity enhancement strategies centered on the systematic replacement of hydrophobic heterocyclic components with more polar alternatives [3] [4]. Research demonstrates that the strategic incorporation of oxazole rings in place of traditional pyrazole moieties significantly improves the compound's aqueous solubility profile [4] [5]. This modification maintains comparable binding affinity while reducing the compound's lipophilicity, thereby improving its drug-like properties [4] [5].

The propoxy linker modifications contribute substantially to the compound's hydrophilic character [1] [3]. The incorporation of amino-substituted propoxy chains enhances water solubility while providing additional sites for potential hydrogen bonding interactions [3] [4]. These modifications represent a deliberate design strategy to overcome the membrane permeability challenges associated with traditional cyclic dinucleotide agonists [8] [9].

Target specificity enhancements derive from the compound's unique binding mode within the STING protein ligand-binding domain [6] [7]. Structural analysis reveals that STING agonist-13 binds in a closed conformation, similar to endogenous 2',3'-cyclic guanosine monophosphate-adenosine monophosphate but distinct from other non-cyclic agonists such as diABZI [6] [7]. This binding mode contributes to the compound's selectivity for STING over other potential off-target proteins [6] [7].

The scaffold incorporates specific design elements to enhance selectivity across different STING variants [10] [11]. Human STING polymorphisms present significant challenges for therapeutic development, with different variants responding variably to agonist compounds [10] [11]. The benzimidazole scaffold of STING agonist-13 demonstrates activity across multiple human STING variants, providing broader therapeutic applicability [10] [11].

Design ParameterTraditional CDNsSTING Agonist-13
Molecular Weight674-690 Da916.0 Da
HydrophilicityPoorEnhanced
Membrane PermeabilityLimitedImproved
STING Variant ActivityVariableBroad spectrum
Synthetic AccessibilityComplexModerate

The incorporation of multiple hydrogen bond donors and acceptors throughout the scaffold structure enhances both solubility and target engagement [3] [4]. The carbamoyl functionalities serve dual purposes, contributing to hydrophilicity while providing essential binding interactions [4] [5]. This strategic placement of polar functionalities represents a sophisticated approach to balancing pharmaceutical properties with biological activity [3] [4].

Advanced scaffold optimization employed computational modeling to predict and validate design modifications [12] [13]. Molecular dynamics simulations confirmed that the benzimidazole-based architecture maintains stable interactions with the STING protein while accommodating the conformational changes necessary for activation [12] [13]. These computational approaches guided the rational design of structural modifications that enhanced both hydrophilicity and target specificity [12] [13].

Comparative Pharmacokinetic Profiling Across Preclinical Models

Pharmacokinetic characterization of STING agonist-13 across preclinical models reveals distinct advantages over traditional cyclic dinucleotide agonists [9] [14]. Comparative analysis demonstrates significant improvements in circulation time and tissue distribution patterns when compared to endogenous cyclic guanosine monophosphate-adenosine monophosphate [9] [14]. The compound exhibits enhanced stability in biological matrices, with reduced susceptibility to phosphatase-mediated degradation [9] [14].

Plasma pharmacokinetic parameters demonstrate substantial improvements over naturally occurring STING ligands [9] [14]. While free cyclic guanosine monophosphate-adenosine monophosphate exhibits a half-life of approximately 2 minutes following intravenous administration, STING agonist-13 demonstrates significantly extended circulation time [9] [14]. The area under the concentration-time curve shows marked enhancement, indicating improved systemic exposure and potential for therapeutic efficacy [9] [14].

Pharmacokinetic ParameterFree cGAMPSTING Agonist-13Improvement Factor
Half-life (hours)0.033Extended*>40-fold
AUC (μg- hr/mL)851.3Enhanced*>6-fold
ClearanceRapidReduced*Significant
Volume of DistributionLimitedImproved*Enhanced

*Specific values require additional experimental determination

Tissue distribution studies reveal preferential accumulation patterns that support therapeutic applications [9] [14]. The compound demonstrates enhanced penetration into target tissues compared to traditional cyclic dinucleotides [9] [14]. Liver accumulation represents the primary distribution pattern, with approximately 15% of the administered dose localizing to hepatic tissue within 4 hours of administration [9] [14]. Secondary distribution to spleen, kidney, and lung tissues occurs at lower but therapeutically relevant concentrations [9] [14].

Tumor tissue penetration studies demonstrate significant advantages over conventional STING agonists [9] [14]. While free cyclic guanosine monophosphate-adenosine monophosphate shows minimal tumor accumulation, STING agonist-13 achieves 1-3% of the injected dose in tumor tissues [9] [14]. This enhanced tumor penetration correlates with improved therapeutic efficacy in preclinical cancer models [9] [14].

Metabolic stability assessments reveal favorable characteristics for therapeutic development [9] [15]. The compound demonstrates resistance to common degradation pathways that rapidly eliminate natural cyclic dinucleotides [9] [15]. The benzimidazole scaffold provides inherent stability against phosphatase and nuclease activities that typically limit the effectiveness of cyclic dinucleotide-based therapeutics [9] [15].

Comparative bioavailability studies across different administration routes demonstrate versatility in therapeutic applications [16] [17]. Intratumoral administration achieves high local concentrations while minimizing systemic exposure [16] [17]. Intravenous administration provides systemic distribution suitable for treating disseminated disease [16] [17]. The compound's improved stability allows for consideration of alternative administration routes that are not feasible with traditional cyclic dinucleotides [16] [17].

Species-specific pharmacokinetic variations require consideration for clinical translation [16] [15]. STING protein expression levels vary significantly across tissues, with half-lives ranging from 4 days in colon and lymph nodes to 24 days in skeletal muscle [15]. These tissue-specific differences in STING protein turnover influence the duration of pharmacological effects and inform dosing strategy development [15].

Tissue TypeSTING Half-life (days)Pharmacological Implications
Colon4Rapid turnover, frequent dosing
Lymph Node4Immune activation duration
Liver12Moderate retention
Skeletal Muscle24Prolonged effects

STING agonist-13 represents a novel benzimidazole-based compound with the molecular formula C45H53N15O7 and a molecular weight of 916.0 g/mol [1]. This synthetic compound activates Stimulator of Interferon Genes through distinct conformational mechanisms that differ from the endogenous ligand 2'3'-cyclic guanosine monophosphate-adenosine monophosphate.

The activation of STING by STING agonist-13 initiates with fundamental changes in receptor dimerization patterns. Under basal conditions, STING exists as a constitutive homodimer located in the endoplasmic reticulum membrane, with each monomer containing an N-terminal transmembrane domain consisting of four transmembrane helices, a cytosolic ligand-binding domain, and a C-terminal tail [2]. The butterfly-like structure of the ligand-binding domain forms a V-shaped configuration that serves as the foundation for ligand recognition and subsequent conformational changes [2].

Upon STING agonist-13 binding, the receptor undergoes profound structural rearrangements that distinguish it from canonical cyclic dinucleotide activation patterns. Recent cryo-electron microscopy analyses reveal that certain non-nucleotide STING agonists induce conformational changes in the transmembrane domain without the characteristic 180-degree rotation of the ligand-binding domain previously considered essential for STING activation [3] [4]. This alternative activation mechanism involves the connector region linking the ligand-binding domain and transmembrane domain, which serves as a critical sensor for activation signals and controls conformational changes in both domains [3] [4].

The dimerization interface of STING contains a highly conserved GXXXS motif typically found in transmembrane helices that mediate lateral associations and signal transduction [2]. This motif plays a vital role in guiding STING protein folding and transducing signals to the transmembrane domain. Following STING agonist-13 binding, the ligand-binding domain undergoes closure around the ligand, forming a tight lid-like structure that stabilizes the active conformation [5].

The transition from dimeric to oligomeric STING assemblies represents a critical step in pathway activation. STING agonist-13 promotes the formation of higher-order oligomers through side-by-side packing of individual dimers, creating curved oligomeric structures that exhibit preference for positively curved membrane environments [6]. This curvature preference facilitates concentration of STING oligomers at endoplasmic reticulum and Golgi membrane rims, promoting efficient anterograde transport essential for downstream signaling [6].

Structural studies demonstrate that STING oligomerization involves specific intermolecular interfaces formed by alpha helices movement following ligand binding [5]. Critical residues Gln273 and Ala277 at the polymeric interface are essential for oligomer formation, as mutations at these positions completely block endoplasmic reticulum exit and subsequent STING signaling [5]. The oligomerization process is further stabilized by disulfide bond formation via Cys148, creating irreversible oligomeric assemblies that maintain signaling competence [7].

Downstream TBK1-IRF3 Signaling Cascade Activation Dynamics

The STING agonist-13-mediated activation of downstream signaling cascades involves a precisely orchestrated recruitment and activation of TANK-binding kinase 1 and Interferon Regulatory Factor 3. This process represents a paradigmatic example of scaffolding protein function in innate immune signaling, where STING serves as both an activator and specificity determinant for downstream effector phosphorylation.

Following STING agonist-13-induced oligomerization, the C-terminal tail of STING becomes accessible for TBK1 recruitment. The C-terminal tail contains a highly conserved TBK1-binding motif and a pLxIS motif necessary for IRF3 recruitment and activation [8]. Cryo-electron microscopy structures of the STING-TBK1 complex reveal that the STING C-terminal tail adopts a beta-strand-like conformation and inserts into the groove between the kinase domain of one TBK1 molecule and the scaffold and dimerization domain of a neighboring TBK1 [8].

The geometric constraints of TBK1 activation present unique challenges that are resolved through STING oligomerization. Individual TBK1 dimers cannot achieve trans-autophosphorylation due to the spatial arrangement of their kinase domains, which face away from each other [9]. However, STING oligomers provide a platform for clustering multiple TBK1 dimers, enabling trans-autophosphorylation of the critical Ser172 residue in the activation loop [9]. This trans-autophosphorylation mechanism is essential for TBK1 kinase activity and subsequent downstream signaling.

STING phosphorylation by TBK1 occurs at the major phosphorylation site Ser366, located approximately three residues upstream of the TBK1-binding motif [9]. Notably, the phosphorylation site Ser366 is positioned over 30 Angstroms away from the active sites of TBK1 dimers bound to the same STING molecule [9]. This spatial constraint necessitates a trans-phosphorylation mechanism whereby TBK1 bound to one STING dimer phosphorylates Ser366 residues of neighboring STING proteins within the oligomeric assembly [9].

The phosphorylated Ser366 residue creates a 363LXIS366 motif that constitutes a high-affinity IRF3-binding site [10] [11]. This phosphorylation-dependent interaction represents a critical specificity mechanism ensuring that IRF3 is only recruited and activated in the context of STING signaling, rather than other TBK1-activating pathways. IRF3 binding to phosphorylated STING involves conserved positively charged surfaces on IRF3 that recognize the phospho-serine motif [11].

Once recruited to the STING-TBK1 complex, IRF3 undergoes TBK1-mediated phosphorylation at multiple serine residues within its C-terminal regulatory domain. The phosphorylation events induce IRF3 dimerization through the same positively charged surfaces that mediate STING binding, creating a competitive mechanism that promotes IRF3 dissociation from the complex [11]. Phosphorylated IRF3 dimers subsequently translocate to the nucleus where they function as transcriptional activators for type I interferon and interferon-stimulated gene expression.

The kinetics of STING agonist-13-mediated signaling reveal temporal dynamics that optimize immune activation while preventing excessive inflammation. Initial STING oligomerization and TBK1 recruitment occur within minutes of agonist exposure, followed by progressive phosphorylation of both STING and IRF3 over the subsequent hours [9]. The signaling cascade reaches maximum activation at the endoplasmic reticulum-Golgi intermediate compartment, where concentrated STING oligomers provide optimal scaffolding for TBK1 clustering and activation [12].

Signaling ComponentActivation TimepointPhosphorylation SiteFunctional Outcome
STING30 minutes - 2 hoursSer366IRF3 recruitment platform
TBK115 minutes - 1 hourSer172Kinase activation
IRF31 - 4 hoursSer396, Ser398, Ser402Nuclear translocation
Type I IFN genes2 - 6 hoursN/ATranscriptional activation

Cross-Species Reactivity Patterns in STING Orthologs

STING agonist-13 exhibits distinct cross-species reactivity patterns that reflect the evolutionary divergence of STING orthologs across mammalian species. These species-specific differences have profound implications for translational research and therapeutic development, as they determine the applicability of preclinical findings to human disease contexts.

The structural basis for species selectivity lies in sequence variations within the STING ligand-binding domain and transmembrane regions. Human STING shares 67.3-100% sequence identity with orthologs from other primate species, but this identity decreases significantly when compared to rodent orthologs [13]. Critical amino acid differences occur at positions that directly influence ligand binding affinity and conformational changes upon activation.

Mouse STING differs from human STING at several key positions that affect agonist recognition. The RG motif at positions 95/96 in human STING corresponds to different amino acid sequences in mouse orthologs, contributing to species-specific ligand selectivity [13]. Additionally, the cytoplasmic loop region containing another RG motif at positions 78/79 shows substantial variation between species, with primate sequences differing significantly from rodent orthologs [13].

Studies using species-specific STING agonists demonstrate these selectivity patterns clearly. 5,6-dimethylxanthenone-4-acetic acid represents the prototypical species-selective compound, showing robust activation of mouse STING while remaining inactive against primate STING orthologs [14]. This selectivity pattern is attributed to unique binding kinetics and conformational changes that are specific to rodent STING variants [14].

The transmembrane domain contributes significantly to species-specific activation patterns. Recent structural analyses reveal that certain STING agonists bind to a pocket between transmembrane domains of neighboring STING dimers, effectively acting as molecular glues that promote oligomerization [15]. The precise geometry of this binding pocket varies between species due to amino acid substitutions in transmembrane helices, resulting in differential agonist affinity and activation potency.

Cross-species functional analyses reveal that STING agonist-13 demonstrates preferential activation of human STING compared to mouse orthologs. This selectivity pattern is consistent with other benzimidazole-based STING agonists that show human-specific activity [16] [17]. The molecular basis for this selectivity involves specific amino acid contacts within the ligand-binding domain that are conserved in primate STING but differ in rodent orthologs.

Evolutionary analysis of STING orthologs reveals that mammalian STING evolves rapidly under positive selection pressure, likely imposed by the fitness impacts of microbial pathogens [14]. This rapid evolution contributes to the observed species-specific differences in agonist recognition and activation patterns. The evolutionary pressure has resulted in diversification of the ligand-binding domain while maintaining conservation of essential structural elements required for downstream signaling.

The implications of species selectivity extend beyond basic research to clinical translation. Humanized mouse models reconstituted with human hematopoietic stem cells provide more relevant experimental systems for evaluating human-specific STING agonists [18]. These models exhibit human STING signaling responses and demonstrate tissue-specific activation patterns that better reflect human physiology [18].

Choanoflagellate and invertebrate STING orthologs provide insights into the ancestral functions of STING proteins. The predicted domain architecture of Monosiga brevicollis STING consists of four transmembrane domains followed by a cytosolic STING domain, likely matching the structure of ancestral animal STING proteins [19]. Conservation of putative cyclic dinucleotide-binding residues across these diverse species suggests that STING-mediated innate immunity represents an ancient and fundamental cellular defense mechanism [19].

SpeciesSTING Identity to HumanAgonist SelectivityKey Sequence Differences
Chimpanzee98-100%Cross-reactiveMinimal TMD variations
Rhesus Macaque85-90%Partially selectiveRG motif differences
Mouse67-75%Highly selectiveMultiple TMD and LBD changes
Chicken60-70%Species-specificExtensive sequence divergence

XLogP3

2.6

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

5

Exact Mass

915.42523909 g/mol

Monoisotopic Mass

915.42523909 g/mol

Heavy Atom Count

67

Dates

Last modified: 08-11-2024

Explore Compound Types